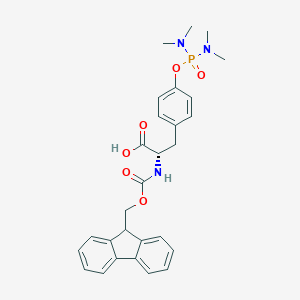
3-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide, also known as FMTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. In
Scientific Research Applications
3-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is its use as a fluorescent probe for imaging biological structures. 3-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide has been shown to selectively bind to proteins and other biological molecules, making it a valuable tool for studying their functions and interactions.
Mechanism Of Action
3-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide works by binding to specific receptors or proteins in the body, altering their function and producing a physiological response. The exact mechanism of action of 3-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is not fully understood, but it is believed to involve the modulation of intracellular signaling pathways.
Biochemical And Physiological Effects
3-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cell culture studies, 3-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide has been shown to induce apoptosis and inhibit cell proliferation. In animal studies, 3-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide has been shown to have anti-inflammatory and analgesic effects.
Advantages And Limitations For Lab Experiments
3-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified, making it a cost-effective tool for studying biological structures and functions. However, 3-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Future Directions
There are several future directions for research on 3-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide. One area of interest is the development of new fluorescent probes based on 3-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide that can be used for imaging specific biological structures. Another area of research is the investigation of the potential therapeutic applications of 3-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide in the treatment of various diseases, such as cancer and inflammatory disorders.
Conclusion
In conclusion, 3-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is a promising chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on 3-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is needed to fully understand its potential and limitations.
Synthesis Methods
The synthesis of 3-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide involves the reaction of 5-methyl-1,3,4-thiadiazol-2-amine with 3-fluorobenzoyl chloride in the presence of a base. The resulting product is then purified by column chromatography to obtain 3-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide in high purity.
properties
CAS RN |
5735-10-4 |
|---|---|
Product Name |
3-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide |
Molecular Formula |
C10H8FN3OS |
Molecular Weight |
237.26 g/mol |
IUPAC Name |
3-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C10H8FN3OS/c1-6-13-14-10(16-6)12-9(15)7-3-2-4-8(11)5-7/h2-5H,1H3,(H,12,14,15) |
InChI Key |
QILHKIODHQZGGB-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)F |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2E,4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-pentenoic acid](/img/structure/B185937.png)









